molecular formula C22H27N5O2S B11319910 N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11319910
M. Wt: 425.5 g/mol
InChI Key: XGBDHDPMDWWYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino and methyl groups, linked to a phenyl ring that is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be synthesized through the reaction of diethylamine with 2-methyl-4-chloropyrimidine under basic conditions. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium tert-butoxide in N-methylpyrrolidone (NMP).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O2S/c1-5-27(6-2)22-15-21(23-17(4)24-22)25-18-9-11-19(12-10-18)26-30(28,29)20-13-7-16(3)8-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25)

InChI Key

XGBDHDPMDWWYGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.